3-(1-(3,4-dimethoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the piperidine ring can be synthesized through a nucleophilic substitution reaction, while the triazole ring can be formed via a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidine: Shares the piperidine and dimethoxybenzoyl moieties but lacks the triazole ring.
4-(3,4-Dimethoxybenzyl)piperidine: Similar structure but with a benzyl group instead of a triazole ring.
3-(3-Methoxybenzyl)piperidine: Contains a methoxybenzyl group and a piperidine ring but differs in other functional groups.
Uniqueness
3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a piperidine ring, a triazole ring, and various functional groups.
Properties
Molecular Formula |
C23H26N4O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H26N4O4/c1-25-23(29)27(18-7-5-4-6-8-18)21(24-25)16-11-13-26(14-12-16)22(28)17-9-10-19(30-2)20(15-17)31-3/h4-10,15-16H,11-14H2,1-3H3 |
InChI Key |
NAWDTMJPXDEPGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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